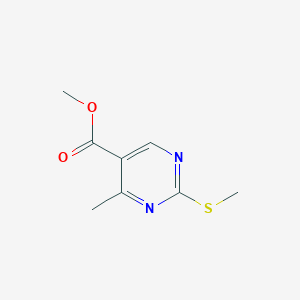
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione, also known as EBI-005, is a small molecule inhibitor that has shown potential in the treatment of inflammatory diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione involves the inhibition of the T cell receptor signaling pathway. This pathway is critical for the activation of T cells and the initiation of the immune response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione binds to a specific protein called SLP-76, which is essential for the activation of T cells. By binding to SLP-76, 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione prevents the activation of T cells and reduces the inflammatory response.
Biochemical and Physiological Effects
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-17, which play a key role in the inflammatory response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has also been shown to reduce the infiltration of immune cells into inflamed tissue, which can help to reduce inflammation and prevent tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione is a potent inhibitor of T cell activation, which can make it difficult to study the role of T cells in the immune response. It also has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione. One area of research is the development of new treatments for inflammatory diseases. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has shown promise in the treatment of psoriasis, atopic dermatitis, and rheumatoid arthritis, and further research is needed to determine its effectiveness in these and other diseases. Another area of research is the study of the role of T cells in the immune response. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione can be a useful tool for studying the activation of T cells and the development of the immune response. Finally, there is a need for further research into the synthesis and purification of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione. Improvements in these areas can help to increase the yield and purity of the final product, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents, such as ethyl bromoacetate, 2-aminobenzenethiol, and dimethyl malonate. The synthesis of 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been extensively studied for its potential applications in scientific research. One of the key areas of research has been the development of new treatments for inflammatory diseases such as psoriasis, atopic dermatitis, and rheumatoid arthritis. 2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione has been shown to inhibit the activation of T cells, which play a key role in the immune response. This inhibition can help to reduce inflammation and prevent the progression of these diseases.
Eigenschaften
CAS-Nummer |
6214-03-5 |
|---|---|
Produktname |
2-(5-Ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione |
Molekularformel |
C19H16N2O5S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
2-(5-ethoxy-1,3-benzothiazol-2-yl)-4,5-dimethoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H16N2O5S/c1-4-26-10-5-8-14-12(9-10)20-19(27-14)21-17(22)11-6-7-13(24-2)16(25-3)15(11)18(21)23/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
YEJJFVBCVFAKCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)







![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)